Cas no 49713-50-0 (4-Quinolinol, 8-iodo-)

4-Quinolinol, 8-iodo- 化学的及び物理的性質
名前と識別子
-
- 4-Quinolinol, 8-iodo-
- 4-HYDROXY-8-IODOQUINOLINE
- 8-iodoquinolin-4(1H)-one
- BUTTPARK 1001-55
- 8-Iodo-4(1H)-quinolinone
- SMSSF-0625129
- 8-iodoquinolin-4-ol
- 8-IODO-1,4-DIHYDROQUINOLIN-4-ONE
- 49713-50-0
- D87289
- 832717-35-8
- AMS_CNC_ID-63179358
- SCHEMBL1245388
- WTZKVPWLTHDRNQ-UHFFFAOYSA-N
- DTXSID201312802
- MFCD06808827
- J-650164
- 8-iodo-1H-quinolin-4-one
-
- MDL: MFCD06808827
- インチ: InChI=1S/C9H6INO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-5H,(H,11,12)
- InChIKey: WTZKVPWLTHDRNQ-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=C(C(=C1)I)N=CC=C2O
計算された属性
- せいみつぶんしりょう: 270.94900
- どういたいしつりょう: 270.94941g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 29.1Ų
じっけんとくせい
- PSA: 33.12000
- LogP: 2.54500
4-Quinolinol, 8-iodo- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A189000380-1g |
8-Iodo-4-hydroxyquinoline |
49713-50-0 | 98% | 1g |
$690.13 | 2023-09-01 | |
1PlusChem | 1P006ZDE-1g |
4-Quinolinol, 8-iodo- |
49713-50-0 | 95% | 1g |
$758.00 | 2024-05-01 | |
1PlusChem | 1P006ZDE-250mg |
4-Quinolinol, 8-iodo- |
49713-50-0 | 95% | 250mg |
$385.00 | 2024-05-01 | |
Alichem | A189000380-10g |
8-Iodo-4-hydroxyquinoline |
49713-50-0 | 98% | 10g |
$2169.46 | 2023-09-01 | |
1PlusChem | 1P006ZDE-100mg |
4-Quinolinol, 8-iodo- |
49713-50-0 | 95% | 100mg |
$211.00 | 2024-05-01 | |
Alichem | A189000380-5g |
8-Iodo-4-hydroxyquinoline |
49713-50-0 | 98% | 5g |
$1725.63 | 2023-09-01 | |
A2B Chem LLC | AD24978-250mg |
4-Quinolinol, 8-iodo- |
49713-50-0 | 95% | 250mg |
$340.00 | 2024-04-19 | |
A2B Chem LLC | AD24978-100mg |
4-Quinolinol, 8-iodo- |
49713-50-0 | 95% | 100mg |
$183.00 | 2024-04-19 | |
A2B Chem LLC | AD24978-1g |
4-Quinolinol, 8-iodo- |
49713-50-0 | 95% | 1g |
$655.00 | 2024-04-19 | |
abcr | AB546876-250mg |
8-Iodoquinolin-4-ol; . |
49713-50-0 | 250mg |
€553.00 | 2024-08-02 |
4-Quinolinol, 8-iodo- 関連文献
-
Emmanouil Broumidis,Callum M. S. Jones,Maria Koyioni,Andreas Kourtellaris,Gareth O. Lloyd,Jose Marques-Hueso,Panayiotis A. Koutentis,Filipe Vilela RSC Adv. 2021 11 29102
4-Quinolinol, 8-iodo-に関する追加情報
4-Quinolinol, 8-Iodo-
4-Quinolinol, also known as8-iodo-4-quinolinol, is a synthetic organic compound that belongs to the family of quinoline derivatives. This compound has gained significant attention in recent years due to its potential applications in medicinal chemistry and pharmaceutical research. Its structure consists of a quinoline ring with an iodine substituent at the 8-position and a hydroxyl group (-OH) at the 4-position, making it a versatile intermediate for various chemical reactions.
The compound's unique structure provides it with distinct properties that are highly valuable in drug discovery. For instance, the presence of the quinoline ring introduces inherent antimicrobial activity, while the iodine atom enhances its reactivity and solubility in organic solvents. These attributes make 8-iodo-4-quinolinol a promising candidate for the synthesis of complex molecules, including those with potential anticancer or antifungal properties.
Recent studies have highlighted the compound's role in the development of novel quinolinyl iodides, which are being explored for their potential as anti-inflammatory agents. The hydroxyl group at position 4 further enhances its reactivity, enabling it to participate in various coupling reactions and forming diverse derivatives. This makes 8-iodo-4-quinolinol a valuable building block in the synthesis of biologically active compounds.
Moreover, advancements in medicinal chemistry have revealed that this compound can be used as an intermediate in the production of antiviral agents. The quinoline ring system has been extensively studied for its ability to inhibit viral replication, and the addition of iodine at position 8 further modulates its pharmacokinetic properties, making it a more effective candidate for drug development.
Recent research also emphasizes the importance of quinolinol derivatives in the treatment of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier and its potential neuroprotective effects make it a subject of interest for researchers exploring new therapies for conditions such as Alzheimer's disease.
In conclusion, 8-iodo-4-quinolinol is a versatile and valuable compound in the field of biomedical research. Its unique structure, reactivity, and potential applications in drug development position it as an important tool for scientists working on novel therapies. As further studies uncover its full potential, this compound is likely to play a significant role in the advancement of medicinal chemistry and pharmaceutical innovation.
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